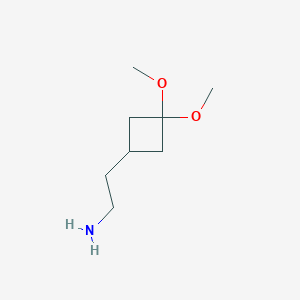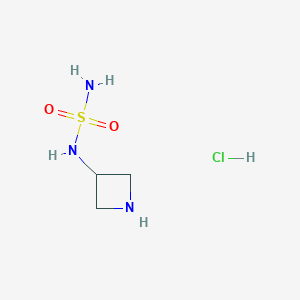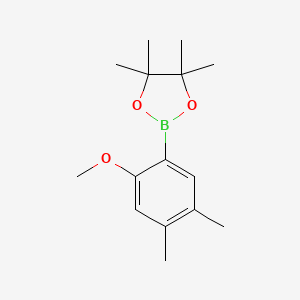
ethyl (4E,6RS)-6-methyl-4-octenoate
Übersicht
Beschreibung
Ethyl (4E,6RS)-6-methyl-4-octenoate, also known as ethyl hexanoate, is a fatty acid ester found in a variety of foods and beverages, such as wine, beer, and fruit juices. It is a colorless liquid with a sweet, fruity odor and a slightly bitter taste. This ester has been studied for its potential uses in food and beverage production, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate is used in a variety of scientific research applications, such as the study of its biochemical and physiological effects, as well as its potential use in food and beverage production. It has been studied for its ability to act as a flavor enhancer, as a preservative, and for its potential to act as an antioxidant.
Wirkmechanismus
Ethyl (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate is believed to act as a flavor enhancer through its ability to interact with certain receptors on the tongue, which can enhance the perception of certain flavors. It is also believed to act as an antioxidant by scavenging free radicals that can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate have been studied in both in vitro and in vivo studies. It has been found to act as an antioxidant, to reduce inflammation, and to have anti-cancer properties. In addition, it has been found to have an anti-microbial effect and to act as a flavor enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and its biochemical and physiological effects have been well-studied. The primary limitation of using ethyl (4E,6RS)-6-methyl-4-octenoate hexanoate in lab experiments is that it is not approved for human consumption, so its use in food and beverage production is limited.
Zukünftige Richtungen
Future research into ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate could focus on its potential applications in food and beverage production, as well as its potential use as a preservative or flavor enhancer. Additionally, further research into its biochemical and physiological effects could be beneficial, as well as its potential use as an antioxidant or anti-inflammatory agent. Finally, research into its potential toxicity, as well as its potential side effects, could be beneficial.
Eigenschaften
IUPAC Name |
ethyl (E)-6-methyloct-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-10(3)8-6-7-9-11(12)13-5-2/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBRKDALFFOQL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4E,6RS)-6-methyl-4-octenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)


![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)

